molecular formula C19H32N4O3S B6530517 2-propyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pentanamide CAS No. 946200-49-3

2-propyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pentanamide

Cat. No.: B6530517
CAS No.: 946200-49-3
M. Wt: 396.5 g/mol
InChI Key: XTVKBAVBBZIRSV-UHFFFAOYSA-N
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Description

2-Propyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pentanamide is a synthetic small molecule characterized by a pentanamide backbone substituted with a 2-propyl group and an N-linked ethylsulfonyl-piperazine-pyridinyl moiety. The compound integrates a pyridin-2-ylpiperazine group connected via a sulfonylethyl linker to a branched pentanamide chain. While direct pharmacological data for this compound are unavailable in the provided evidence, its design aligns with strategies for enhancing blood-brain barrier penetration and receptor affinity through sulfonyl and piperazine functionalities.

Properties

IUPAC Name

2-propyl-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N4O3S/c1-3-7-17(8-4-2)19(24)21-11-16-27(25,26)23-14-12-22(13-15-23)18-9-5-6-10-20-18/h5-6,9-10,17H,3-4,7-8,11-16H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVKBAVBBZIRSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1. Structural Comparison of Piperazine-Based Analogues

Compound Name Molecular Formula Key Substituents Yield Reference
Target Compound Not Provided* 2-propylpentanamide, sulfonylethyl-pyridinylpiperazine -
LP (Ethylidene-pyridinylpiperazine) C₁₁H₁₇N₅ Pyridin-2-yl ethylidene, piperazine -
5-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(quinolin-3-yl)pentanamide C₂₅H₂₉N₅O₂ Methoxyphenylpiperazine, quinolinyl-pentanamide 52%

Sulfonamide-Containing Derivatives

The compound 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide (C₂₄H₂₃N₅O₅S) from shares a sulfonamide group and pyridinyl motif with the target compound but incorporates a dioxoisoindolinyl-pentanamide core . This structural variation may influence binding kinetics; the target’s ethylsulfonyl-piperazine linker could provide greater conformational flexibility compared to the rigid phenylsulfamoyl group in ’s compound. Additionally, the target’s pyridin-2-ylpiperazine moiety may enhance selectivity for specific receptors over the pyrimidin-2-yl analogues described in .

Table 2. Comparison with Sulfonamide Derivatives

Compound Name Molecular Formula Key Substituents Yield Reference
Target Compound Not Provided Sulfonylethyl-pyridinylpiperazine, 2-propylpentanamide -
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide C₂₄H₂₃N₅O₅S Dioxoisoindolinyl, phenylsulfamoyl-pyridinyl 76%

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